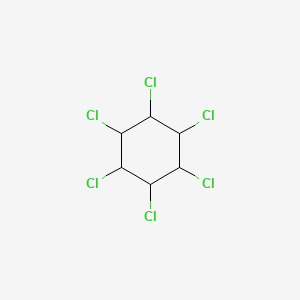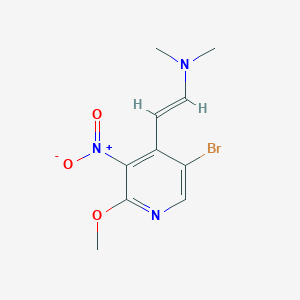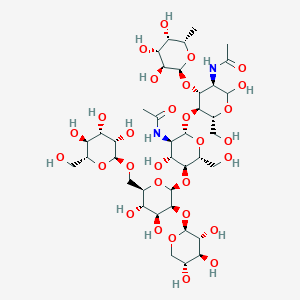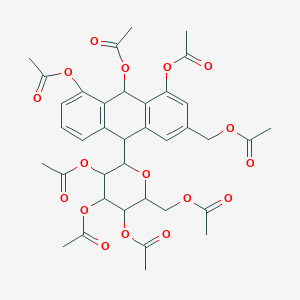
Aloin Peracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to aloin, such as aloin-based electrospun nanofibers, involves innovative approaches like electrospinning, indicating a potential method for creating aloin peracetate derivatives for specific applications (Mehrani, Ebrahimzadeh, & Moradi, 2020). Continuous flow epoxidation using a homogeneous manganese catalyst with peracetic acid suggests a methodology that could be adapted for the synthesis of aloin peracetate, highlighting the use of peracetic acid in the synthesis process (Ryan et al., 2023).
Molecular Structure Analysis
Studies on aloin and its derivatives, such as the structural revision of 4-hydroxyaloin to 10-hydroxyaloins A and B, shed light on the complexity and diversity of aloin-related compounds. This research demonstrates the importance of detailed molecular analysis in understanding the structural nuances of these compounds (Rauwald & Lohse, 1992).
Chemical Reactions and Properties
Research on the reactivity and properties of aloin derivatives, such as the synthesis of Schiff's base analogs of aloin, highlights the chemical versatility of aloin-based compounds. These derivatives exhibit enhanced antioxidant and cytotoxic activities, suggesting the potential for chemical modifications to tailor the properties of aloin peracetate for specific applications (Kumar et al., 2010).
Physical Properties Analysis
The stability and degradation of aloin A under various conditions reveal the significant impact of factors like temperature, pH, and light on aloin derivatives. These findings are crucial for understanding how such factors might affect the physical properties of aloin peracetate, guiding its handling, storage, and application in different environments (Ding et al., 2014).
Chemical Properties Analysis
Aloin's chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity. The study on aloin's stability offers insights into the preservation and optimization of aloin peracetate's chemical properties, ensuring its efficacy and stability for various applications (Ding et al., 2014).
Aplicaciones Científicas De Investigación
Medicinal and Pharmacological Applications
Aloin, a compound derived from the Aloe species, is recognized for its medicinal attributes and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities. The pharmacological applications of aloin are vast, ranging from skin treatment, digestive aid, to its potential in cancer treatment. The precise mechanisms behind aloin's effects are not fully understood, highlighting the need for further research to elucidate its pharmacological molecular mechanisms against various diseases (Xiao et al., 2022). Similarly, studies have confirmed the role of Aloe vera and its constituents like aloin in various therapeutic applications, including anti-diabetic, anti-inflammatory, wound healing, and antibacterial properties, although the active constituents and their exact mechanisms remain partially unknown (Heng et al., 2018).
Water Disinfection and Environmental Applications
Peracetic acid, often associated with aloin peracetate, has been recognized for its strong disinfectant qualities. Its effectiveness spans across bactericidal, virucidal, fungicidal, and sporicidal actions. The utilization of peracetic acid in wastewater treatment has been increasingly favored due to its broad spectrum of activity, absence of toxic by-products, and its efficiency in various conditions. Despite its higher cost, its environmental benefits and potential for future cost reductions with increased production make it a viable option for wastewater disinfection (Kitis, 2004). The eco-friendly attributes of peracetic acid, particularly in pulp bleaching, have also been noted, offering a promising alternative to chlorine-based compounds, thereby contributing to more sustainable and environmentally friendly industrial processes (Sharma et al., 2020).
Biosensing and Semiconductor Integration
Recent advancements in biosensing technologies have seen the use of atomic layer deposition (ALD), a technique that benefits from the conformal deposition of oxide thin films. The ability of ALD to coat high aspect ratio structures with a wide range of materials has made it crucial for fabricating devices, including biosensors. The exceptional conformality and thickness control offered by ALD are essential for the integration of perovskite oxides with semiconductors, presenting new opportunities in advanced semiconductor applications (McDaniel et al., 2015). The use of ALD in preparing biosensor devices has been highlighted, showcasing its versatility and potential in improving the operational performance of biosensors through material deposition and surface modification (Graniel et al., 2018).
Safety And Hazards
Direcciones Futuras
The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloin Peracetate and its main compounds, particularly on bone protection, cancer, and diabetes . It would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHSBQMCNHJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloin Peracetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
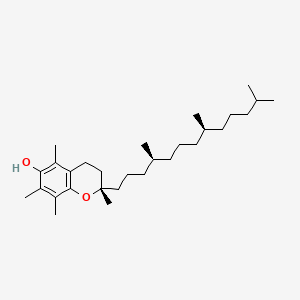
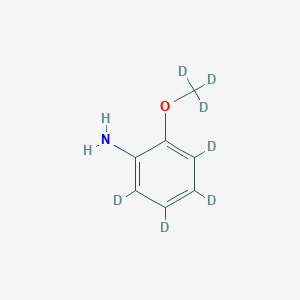
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
